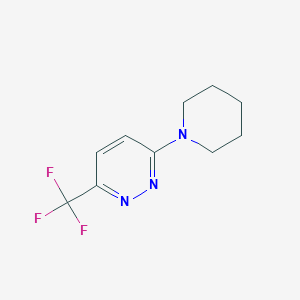

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

描述

属性

IUPAC Name |

3-piperidin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)8-4-5-9(15-14-8)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWFBCWODHGNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 6-(Trifluoromethyl)pyridazine Core

The pyridazine scaffold bearing a trifluoromethyl substituent at the 6-position is typically synthesized starting from ethyl 3,3,3-trifluoropyruvate. Key steps include:

- Formation of ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate via condensation of ethyl trifluoropyruvate with acetone in the presence of L-proline and DMF as solvent.

- Cyclization with hydrazine hydrate under acidic conditions (acetic acid) to yield 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one.

- Oxidation using potassium chromate and sulfuric acid at room temperature to produce 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid.

- Esterification of the carboxylic acid by refluxing with ethanol and catalytic sulfuric acid to give the ethyl ester derivative.

These steps establish the trifluoromethyl-substituted pyridazine ring system with a functional group at the 3-position suitable for further modification.

Functionalization at the 3-Position

- Chlorination of the 6-oxo-1,6-dihydropyridazine ester with excess phosphorus oxychloride under reflux affords ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate.

- Hydrolysis of the ester to the corresponding acid using lithium hydroxide in THF/water mixture.

- Conversion to acid chloride by treatment with thionyl chloride, generating a highly reactive intermediate for nucleophilic substitution.

Introduction of the Piperidin-1-yl Group

- The acid chloride intermediate is reacted with piperidine under controlled conditions to form the amide linkage, yielding 3-piperidin-1-yl-6-(trifluoromethyl)pyridazine.

- Alternatively, nucleophilic aromatic substitution on the 3-chloro derivative with piperidine can be employed, depending on the reactivity of the intermediate.

Catalysts and Reaction Conditions

| Step | Catalyst/Additive | Solvent(s) | Temperature (°C) | Pressure (atm) | Notes |

|---|---|---|---|---|---|

| Condensation (ethyl trifluoropyruvate + acetone) | L-proline (organocatalyst) | DMF | Ambient | Atmospheric | Stereoselective formation of hydroxy keto ester |

| Cyclization with hydrazine hydrate | None (acidic medium) | Acetic acid | Reflux | Atmospheric | Hydrazine hydrate facilitates ring closure |

| Oxidation | Potassium chromate, H2SO4 | Aqueous or mixed solvents | Room temperature | Atmospheric | Controlled oxidation to carboxylic acid |

| Esterification | Sulfuric acid (catalytic) | Ethanol | Reflux | Atmospheric | Fischer esterification |

| Chlorination | Phosphorus oxychloride (POCl3) | POCl3 (solvent and reagent) | Reflux | Atmospheric | Converts keto to chloro derivative |

| Hydrolysis | Lithium hydroxide | THF/H2O (4:1) | Ambient | Atmospheric | Ester to acid conversion |

| Acid chloride formation | Thionyl chloride (SOCl2) | None or inert solvent | Ambient to reflux | Atmospheric | Formation of reactive acid chloride |

| Amidation/Nucleophilic substitution | Piperidine (nucleophile) | Suitable organic solvent | Ambient to 50°C | Atmospheric | Formation of piperidinyl amide or substitution |

Research Findings and Optimization Notes

- The use of rhodium-nickel/carbon bimetallic catalysts has been reported for related hydrogenation steps in pyridine to piperidine derivatives, but for this compound, the key transformations rely more on classical organic synthesis methods rather than catalytic hydrogenation of pyridazine rings due to stability and substitution pattern.

- Reaction conditions are optimized to balance yield and selectivity, with mild temperatures (25–60 °C) and pressures (ambient to 3 atm) preferred to minimize side reactions.

- Solvent choice impacts reaction efficiency; isopropanol and ethanol are commonly used for esterification and amidation steps due to good solubility and reactivity profiles.

- The trifluoromethyl group imparts electron-withdrawing effects, influencing the reactivity of the pyridazine ring and necessitating careful control of chlorination and substitution steps to avoid overreaction or decomposition.

- Purification typically involves crystallization or chromatographic techniques to isolate the pure this compound compound.

Summary Table of Key Intermediates and Reagents

| Intermediate / Compound | Description | Role in Synthesis |

|---|---|---|

| Ethyl 3,3,3-trifluoropyruvate | Starting material | Pyridazine core precursor |

| Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate | Condensation product | Intermediate for ring closure |

| 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one | Cyclized pyridazine | Pyridazine scaffold intermediate |

| 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid | Oxidized intermediate | Precursor for esterification and chlorination |

| Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Chlorinated ester | Activated for nucleophilic substitution |

| This compound | Target compound | Final product |

化学反应分析

Types of Reactions

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with different functional groups.

科学研究应用

Chemical Properties and Structure

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridazine structure. The molecular formula is , with a molecular weight of approximately 251.23 g/mol. The trifluoromethyl group significantly influences the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A series of derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the pyridazine structure could enhance therapeutic efficacy .

Neurological Disorders

Research has also explored the neuropharmacological effects of this compound. It has been investigated for its potential to modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. The piperidine moiety is known to interact with various receptors, which may contribute to its pharmacological profile .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against specific bacterial strains, indicating potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Evaluation

A study conducted by researchers synthesized a series of 3,6-disubstituted pyridazines, including this compound. These compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings showed that certain derivatives had IC50 values in the low micromolar range, indicating significant anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| This compound | A549 | 4.8 |

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on anxiety-like behavior in rodent models. Administration of the compound resulted in reduced anxiety levels as measured by elevated plus maze tests, suggesting its potential as an anxiolytic agent .

作用机制

The mechanism of action of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The piperidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

Piperidine/Piperazine-Substituted Pyridazines

Key Insights :

- Substituent Position: The position of the piperidine/piperazine group significantly impacts molecular interactions.

- Functional Groups : The carbonyl group in 3-Chloro-6-(piperidine-1-carbonyl)pyridazine introduces polarity compared to the direct piperidinyl linkage in the target compound, affecting solubility and synthetic accessibility.

Trifluoromethyl Pyridazines with Varied Substituents

Key Insights :

- Biological Activity : The pyrrole carboxamide derivative demonstrates potent enzyme inhibition (GyrB/ParE), highlighting the role of -CF₃ in enhancing target affinity.

- Solubility : The hydroxyl group in improves water solubility compared to the lipophilic piperidine group in the target compound.

- Synthetic Challenges : Lower yields (e.g., 20% for compound 4f ) suggest steric or electronic hindrance from substituents like cyclopropyl.

Heterocyclic Analogs

Key Insights :

生物活性

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by a pyridazine ring with a trifluoromethyl group and a piperidine moiety . Its molecular formula is . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be advantageous for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Lecithin-Cholesterol Acyltransferase (LCAT) Activation : This compound has been studied for its potential to activate LCAT, an enzyme crucial for lipid metabolism, which may have implications for cardiovascular health and lipid disorders.

- GPR119 Agonism : It has shown promise as a GPR119 agonist, suggesting potential applications in managing metabolic disorders such as type 2 diabetes by enhancing glucose-dependent insulin release.

The mechanisms through which this compound exerts its effects include:

- Receptor Binding : Interaction studies reveal that this compound binds to specific receptors involved in metabolic pathways, which may facilitate its role in regulating insulin and lipid metabolism.

- Influence on Cell Signaling : Similar compounds have been noted to influence cell signaling pathways, potentially leading to cytotoxic effects in certain cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine | Piperidine ring + trifluoromethyl group | Potential antimicrobial activity | More stable under certain conditions |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine + pyrimidine structure | GPR119 agonist | Focus on diabetes treatment |

| 4-Hydroxy-4-(trifluoromethyl)-2,5-dihydro-pyrazolo[3,4-b]pyridin | Pyrazolo-pyridine structure | LCAT activation | Different heterocyclic system |

This table illustrates the diversity within this chemical class while emphasizing the unique trifluoromethyl-pyridazine framework of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Cancer Cell Lines : In vitro studies have shown that compounds with similar structures can induce cell death through various mechanisms, including disruption of microtubule polymerization and activation of apoptosis pathways .

- Metabolic Disorders : Research has indicated that GPR119 agonists can significantly enhance insulin secretion in response to glucose, providing a therapeutic avenue for type 2 diabetes management.

- Antimicrobial Activity : Some related compounds have demonstrated notable antimicrobial efficacy against various bacterial strains, suggesting potential applications in treating infections .

常见问题

Q. What are the established synthetic routes for 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-chloro-6-(trifluoromethyl)pyridazine and piperidine derivatives. For example:

- Step 1: React 3-chloro-6-(trifluoromethyl)pyridazine with piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours .

- Step 2: Purify the crude product using silica gel column chromatography with gradients of ethyl acetate/hexanes. Evidence from analogous compounds shows that automated flash chromatography (sFCC) with 70–100% EtOAc in petroleum ether achieves high purity .

- Key Considerations: Monitor reaction progress via TLC or LC-MS. Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- X-ray Diffraction (XRD): Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves the molecular geometry. For example, the title compound’s monoclinic crystal system (space group P21/c) was determined with lattice parameters a = 9.461 Å, b = 6.557 Å, c = 24.123 Å, and β = 99.89° .

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–3.0 ppm and pyridazine aromatic protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS validates the molecular ion peak ([M+H]⁺ at m/z 343.31) .

Q. Table 1: Crystallographic Data for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c (monoclinic) | |

| Unit cell dimensions | a = 9.461 Å, b = 6.557 Å, c = 24.123 Å | |

| β angle | 99.89° | |

| Resolution | 0.84 Å (MoKα radiation) |

Q. How is the compound screened for biological activity in early-stage research?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement studies (e.g., CRF1R antagonism or AhR agonism) with cell lines like HL-60 (for granulocyte differentiation) .

- Enzyme Inhibition: Test against targets like α-glucosidase (yeast-based assays) or kinases (fluorescence polarization assays) .

- In Vivo Models: For neurological or metabolic studies, administer the compound to rodents (e.g., alcohol withdrawal models) and monitor behavioral or biochemical endpoints .

Advanced Questions

Q. How can crystallographic data inform drug design for pyridazine derivatives?

Methodological Answer:

- Hydrogen Bonding Networks: XRD reveals interactions between the trifluoromethyl group and hydrophobic pockets in target proteins. For example, the CF3 group in analogs participates in van der Waals interactions critical for receptor binding .

- Conformational Analysis: Piperidinyl ring puckering (e.g., chair vs. boat conformations) affects bioavailability. SHELX-refined structures guide optimization of substituent geometry .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Standardization: Compare protocols for receptor binding (e.g., cell line specificity, incubation time). For example, AhR agonism in HL-60 cells may vary with serum-free vs. serum-containing media .

- Purity Validation: Use HPLC-MS to rule out impurities (e.g., residual starting materials) that skew activity .

- Structural Confirmation: Re-analyze batches with conflicting results via XRD or NMR to detect polymorphic variations .

Q. How are structure-activity relationship (SAR) studies designed for trifluoromethyl-pyridazines?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with variations at the 3-position (e.g., piperidinyl vs. pyrrolidinyl) and 6-position (e.g., CF3 vs. Cl). Test in parallel assays for potency shifts .

- Pharmacophore Mapping: Overlay crystal structures of active/inactive analogs to identify critical moieties (e.g., trifluoromethyl as a hydrophobic anchor) .

- Computational Modeling: Dock analogs into target receptors (e.g., CRF1R) using molecular dynamics to predict binding affinities .

Q. What methods separate enantiomers of chiral pyridazine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。